molecular formula C26H25N3O3 B14950846 methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B14950846
M. Wt: 427.5 g/mol
InChI Key: VMESWQXRGYWECL-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE is a complex organic compound that features a combination of isoquinoline and benzoyl hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the benzoyl hydrazone group. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include hydrazine, benzoyl chloride, and methanol, under conditions such as reflux and catalytic amounts of acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts such as palladium on carbon (Pd/C) or Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazines.

Scientific Research Applications

METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate signaling pathways related to inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE: shares structural similarities with other isoquinoline derivatives and benzoyl hydrazones.

    Isoquinoline derivatives: Compounds such as berberine and papaverine, which are known for their pharmacological activities.

    Benzoyl hydrazones: Compounds like benzoyl hydrazine, which are used in various chemical and biological applications.

Uniqueness

The uniqueness of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H25N3O3/c1-32-26(31)23-12-6-19(7-13-23)16-27-28-25(30)22-10-8-20(9-11-22)17-29-15-14-21-4-2-3-5-24(21)18-29/h2-13,16H,14-15,17-18H2,1H3,(H,28,30)/b27-16+

InChI Key

VMESWQXRGYWECL-JVWAILMASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.